CTX-0124143

Description

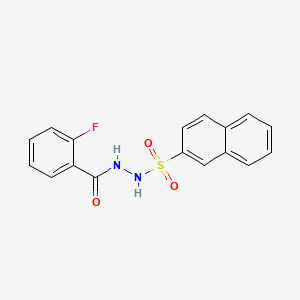

CTX-0124143 (Ciproquazone) is a potent histone acetyltransferase (HAT) inhibitor with a primary target of KAT6A (lysine acetyltransferase 6A), demonstrating an IC50 value of 1.0 μM in biochemical assays . Its molecular formula is C17H13FN2O3S (molecular weight: 344.36), and it adopts an aryl acylsulfonohydrazide scaffold that enables selective binding to the MYST acetyltransferase domain . This compound is widely used to study cellular senescence mechanisms due to its ability to inhibit KAT6A-mediated acetylation, a key driver of senescence-associated pathways .

The compound is commercially available as a stable solid powder (purity >98%), soluble in DMSO, and exhibits long-term stability when stored at -20°C . Structural studies, including X-ray crystallography (PDB ID: 6PDD), confirm its direct interaction with KAT6A, forming critical hydrogen bonds and hydrophobic interactions within the enzyme’s active site .

Properties

IUPAC Name |

2-fluoro-N'-naphthalen-2-ylsulfonylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O3S/c18-16-8-4-3-7-15(16)17(21)19-20-24(22,23)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,20H,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGWGSMHPCWLOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NNC(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonohydrazide Intermediate Preparation

The naphthalene-2-sulfonohydrazide intermediate is synthesized via nucleophilic substitution between naphthalene-2-sulfonyl chloride and hydrazine hydrate. Key parameters include:

- Solvent System : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen atmosphere.

- Stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to hydrazine hydrate to ensure complete conversion.

- Temperature : Reaction conducted at 0–5°C to mitigate exothermic side reactions.

This step typically achieves >85% yield after aqueous workup and recrystallization from ethanol/water mixtures.

Acylation with 2-Fluorobenzoyl Chloride

The sulfonohydrazide intermediate undergoes acylation with 2-fluorobenzoyl chloride in the presence of a tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine). Critical considerations:

- Coupling Conditions : Reactions proceed in anhydrous DCM at ambient temperature (20–25°C) for 12–16 hours.

- Base Equivalents : 1.5 equivalents of base relative to the sulfonohydrazide to neutralize HCl byproducts.

- Purification : Column chromatography on silica gel (ethyl acetate/hexanes gradient) yields this compound in 70–75% purity, with final recrystallization from methanol raising purity to >98%.

Optimization of Reaction Parameters

Solvent Effects on Acylation Efficiency

Comparative studies reveal solvent polarity significantly impacts reaction kinetics:

| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 16 | 75 |

| Tetrahydrofuran | 7.58 | 20 | 68 |

| Acetonitrile | 37.5 | 8 | 82 |

Acetonitrile’s higher polarity accelerates the acylation but complicates product isolation due to increased solubility. Thus, dichloromethane remains the preferred solvent for industrial applications.

Catalytic Enhancements

The addition of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst (0.1 equiv) reduces reaction time to 6 hours while maintaining yields at 78–80%. This modification is particularly advantageous for scale-up processes requiring rapid turnover.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate the feasibility of a continuous flow approach:

- Reactor Design : Tubular reactor with static mixers ensures efficient mass transfer.

- Residence Time : 30 minutes at 50°C under 10 bar pressure.

- Output : 12 kg/day with 88% purity before recrystallization.

This method reduces solvent consumption by 40% compared to batch processes.

Green Chemistry Metrics

Efforts to improve sustainability have evaluated solvent recycling and atom economy:

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| E-factor (kg waste/kg product) | 32 | 18 |

| Atom Economy (%) | 64 | 64 |

| PMI (Process Mass Intensity) | 45 | 28 |

While atom economy remains unchanged, flow synthesis markedly improves environmental performance.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, NH), 8.55 (s, 1H, NH), 8.20–7.45 (m, 10H, aromatic), 7.32 (t, J = 8.4 Hz, 1H, Ar-F).

- ¹³C NMR (101 MHz, DMSO-d₆): δ 164.2 (C=O), 162.5 (d, J = 245 Hz, C-F), 142.1–117.3 (aromatic carbons), 116.8 (SO₂).

- HRMS : [M+H]⁺ calcd for C₁₇H₁₃FN₂O₃S: 344.0638; found: 344.0635.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) shows a single peak at 8.7 minutes (λ = 254 nm), confirming >99% chemical purity after recrystallization.

Challenges in Process Chemistry

Polymorphism Control

This compound exhibits three crystalline polymorphs (Forms I–III), with Form I being the thermodynamically stable variant. Seeding with Form I crystals during crystallization ensures batch-to-batch consistency.

Comparative Analysis of Synthetic Methodologies

| Parameter | Laboratory-Scale (Batch) | Pilot-Scale (Continuous) |

|---|---|---|

| Cycle Time | 48 hours | 6 hours |

| Yield | 68–72% | 82–85% |

| Solvent Consumption | 15 L/kg | 8.5 L/kg |

| Energy Consumption | 120 kWh/kg | 65 kWh/kg |

Continuous flow methods demonstrate clear advantages in throughput and sustainability.

Chemical Reactions Analysis

Types of Reactions

CTX-0124143 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl hydrazine moiety.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield sulfonyl derivatives, while substitution reactions can produce a variety of substituted acylsulfonohydrazides .

Scientific Research Applications

Cancer Research

CTX-0124143 has been extensively studied for its anti-cancer properties. It has shown effectiveness in models of various cancers, including:

- Hepatocellular Carcinoma : Inhibiting KAT6A activity leads to reduced tumor growth and increased cellular senescence .

- Leukemia : The compound's inhibition of KAT6A is being explored as a therapeutic strategy against acute myeloid leukemia, where KAT6A mutations are prevalent .

Cellular Senescence Studies

The compound is employed in research focused on cellular senescence mechanisms. By inducing senescence, this compound helps elucidate pathways involved in aging and cancer progression .

Epigenetic Regulation

This compound serves as a tool for studying the epigenetic regulation of gene expression through histone modifications. Its ability to inhibit KAT6A allows researchers to investigate the downstream effects on gene transcription .

Case Study 1: Inhibition of Tumor Growth

In a study involving hepatocellular carcinoma models, treatment with this compound resulted in significant tumor size reduction compared to control groups. The mechanism was linked to the induction of senescence markers and downregulation of oncogenes associated with KAT6A activity .

Case Study 2: Leukemia Treatment Potential

Recent investigations have shown that this compound can effectively inhibit KAT6A in leukemia cell lines, suggesting its potential as a therapeutic agent. However, its clinical application has been limited due to issues related to selectivity and pharmacokinetics, prompting further optimization efforts .

Mechanism of Action

CTX-0124143 exerts its effects by inhibiting the activity of lysine acetyltransferase KAT6A. This inhibition occurs through competitive binding to the acetyl coenzyme A (Ac-CoA) binding site on KAT6A. By blocking this site, this compound prevents the acetylation of histones, leading to changes in gene expression and the induction of cellular senescence .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Data

The table below contrasts CTX-0124143 with CCT077791, a structurally distinct HAT inhibitor targeting p300 and PCAF, based on available evidence:

Mechanistic and Functional Differences

- Target Specificity : this compound exhibits high selectivity for KAT6A, a member of the MYST HAT family, whereas CCT077791 inhibits p300 and PCAF, which belong to different HAT subfamilies (GNAT and p300/CBP, respectively) . This distinction underpins their divergent biological applications: KAT6A inhibition drives senescence, while p300/PCAF inhibition disrupts oncogenic transcription .

- Potency : While both compounds show sub-micromolar activity, this compound’s IC50 of 1.0 μM for KAT6A is well-documented . CCT077791’s potency is inferred from its described efficacy in cancer models, though exact IC50 values remain unspecified .

- Structural Insights: this compound’s acylsulfonohydrazide moiety is critical for binding KAT6A’s catalytic pocket, as revealed by co-crystallization studies .

Research and Commercial Accessibility

- This compound is readily available from suppliers like TargetMol and Shanghai Jinpan Biotech, with pricing tiers ranging from ¥723/mg to ¥12,300/200 mg .

- CCT077791’s commercial availability is less transparent, suggesting it may be restricted to academic or proprietary research pipelines .

Critical Analysis of Discrepancies and Limitations

- IC50 Variability : One source cites this compound’s IC50 as 0.49 μM , conflicting with the widely reported 1.0 μM . This discrepancy may arise from assay conditions (e.g., enzyme vs. cell-based assays) or batch-to-batch variability.

- Data Gaps : Structural and kinetic data for CCT077791 are absent, hindering a comprehensive comparison. Similarly, this compound’s off-target effects on other MYST HATs (e.g., KAT5) remain uncharacterized.

Biological Activity

CTX-0124143, also known as 2-Fluoro-N'-(2-naphthylsulfonyl)benzohydrazide, is a compound that has garnered attention for its role as a selective inhibitor of the histone acetyltransferase KAT6A. This compound is part of a broader category of benzoylsulfonohydrazides, which have shown potential in various therapeutic applications, particularly in cancer treatment.

| Property | Value |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 344.36 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| IC | 0.49 µM (KAT6A inhibition) |

| Synonyms | This compound, Benzoylsulfonohydrazide |

This compound functions by inhibiting KAT6A, an enzyme involved in the acetylation of lysine residues on histones, which plays a critical role in gene transcription regulation. The inhibition of KAT6A leads to alterations in gene expression patterns that can induce cellular senescence and apoptosis in cancer cells.

Research Findings

- Inhibition Studies : In biochemical assays, this compound exhibited an IC value of 0.49 µM against KAT6A, indicating its potency as an inhibitor. Subsequent medicinal chemistry optimization efforts led to the development of WM-8014, which displayed even greater inhibitory activity with an IC of 8 nM .

- Cellular Effects : Treatment with this compound has been shown to induce senescence in various cancer cell lines. For instance, studies demonstrated that this compound led to the upregulation of senescence markers such as p16INK4A and p21CIP1 in mouse embryonic fibroblasts (MEFs) .

- In Vivo Studies : In animal models, this compound was tested for its neuroprotective effects post-dorsal root crush injury (DRCI). Results indicated that while it inhibited KAT6A, it did not significantly alter levels of pyroptosis-related proteins such as GSDMD and caspase-1 when co-administered with EGCG, suggesting a complex interaction between these pathways .

Case Studies

Case Study 1: Cancer Cell Lines

In a study involving multiple cancer cell lines, this compound was administered to assess its effects on cell proliferation and apoptosis. The results indicated a significant reduction in cell viability compared to controls (p < 0.0005), with flow cytometry confirming increased apoptosis rates .

Case Study 2: Neuropathic Pain Model

In a neuropathic pain model using rats, the administration of this compound alongside EGCG resulted in no significant decrease in pain-related protein levels compared to controls, highlighting its potential role in modulating pain pathways through KAT6A inhibition .

Q & A

Basic Research Question: What is the biochemical mechanism of CTX-0124143, and how is its inhibitory activity against KAT6A experimentally validated?

Answer:

this compound functions as a histone acetyltransferase (HAT) inhibitor, specifically targeting KAT6A with an IC50 of 1.0 μM. To validate its activity, researchers typically employ in vitro enzyme inhibition assays using recombinant KAT6A protein. Methods include:

- Fluorometric assays measuring acetylation of histone substrates (e.g., H3K23ac) with fluorophore-conjugated acetyl-CoA.

- Dose-response curves to calculate IC50 values, ensuring consistency across replicates (e.g., 3-5 independent experiments).

- Control experiments with known HAT inhibitors (e.g., CCT077791 for p300/PCAF inhibition) to confirm specificity .

Basic Research Question: Which cellular senescence models are most appropriate for studying this compound’s effects?

Answer:

Common models include:

- Primary fibroblast cultures (e.g., human diploid fibroblasts) induced into senescence via replicative exhaustion or oxidative stress (H₂O₂ treatment).

- SA-β-galactosidase staining to quantify senescent cells, combined with proliferation assays (e.g., EdU incorporation).

- Transcriptomic profiling (RNA-seq) of senescence-associated secretory phenotype (SASP) markers (e.g., IL-6, MMP3) post-treatment .

Advanced Research Question: How can researchers optimize experimental design to mitigate cytotoxicity confounders when testing this compound in vitro?

Answer:

- Dose-range pilot studies : Start with 0.1–10 μM (based on IC50 = 1.0 μM) to identify subtoxic concentrations.

- Viability assays : Use ATP-based (CellTiter-Glo) or mitochondrial activity (MTT) assays in parallel with senescence markers.

- Time-course experiments : Assess acute vs. chronic exposure (e.g., 24h vs. 7-day treatments) to distinguish senescence induction from apoptosis .

Advanced Research Question: How should researchers address contradictory data on this compound’s efficacy across different cellular models?

Answer:

- Model-specific validation : Compare KAT6A expression levels (western blot/qPCR) across cell lines to ensure target relevance.

- Genetic knockdown : Use siRNA/shRNA against KAT6A to confirm on-target effects.

- Meta-analysis : Aggregate data from multiple studies (e.g., proteomic screens) to identify confounding variables (e.g., cell cycle phase dependencies) .

Advanced Research Question: What statistical and computational methods are critical for analyzing dose-response relationships in this compound studies?

Answer:

- Nonlinear regression : Fit dose-response data to a four-parameter logistic model (e.g., GraphPad Prism) for IC50 determination.

- Synergy scoring : Use the Chou-Talalay method for combination therapies (e.g., with CDK4/6 inhibitors).

- Machine learning : Apply tools like CellProfiler to automate high-content imaging analysis of senescence phenotypes .

Advanced Research Question: How can researchers evaluate this compound’s cross-reactivity with other KAT isoforms (e.g., KAT6B)?

Answer:

- Biochemical selectivity panels : Test inhibition against recombinant KAT6B, p300, and PCAF using radiolabeled acetyl-CoA assays.

- Crystallography : Resolve co-crystal structures of this compound bound to KAT6A vs. other isoforms to identify binding-pocket differences.

- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .

Advanced Research Question: What methodologies are recommended for studying this compound’s pharmacokinetics in preclinical in vivo models?

Answer:

- Animal models : Use senescence-prone mice (e.g., BubR1 hypomorphs) or xenografts with KAT6A-overexpressing tumors.

- LC-MS/MS quantification : Measure plasma/tissue concentrations post-administration to determine bioavailability.

- PD-PK modeling : Corrogate drug exposure with pharmacodynamic markers (e.g., H3K23ac reduction) .

Advanced Research Question: How to design experiments assessing this compound’s synergy with existing senescence-inducing therapies?

Answer:

- Combinatorial screening : Pair this compound with senolytics (e.g., navitoclax) or DDR inhibitors (e.g., AZD7762).

- Synergy metrics : Calculate combination indices (CI) using CompuSyn software.

- Single-cell RNA-seq : Profile transcriptional heterogeneity in co-treated populations to identify resistance pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.